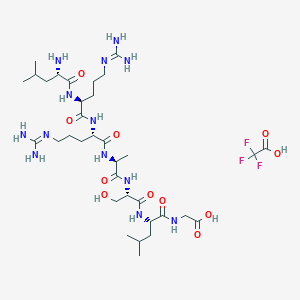
Kemptide TFA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Kemptide TFA is a synthetic heptapeptide with the sequence LRRASLG, which acts as a substrate for cyclic adenosine monophosphate-dependent protein kinase (PKA). It is commonly used in biochemical research to study kinase activity and inhibition. The compound is often provided as a trifluoroacetic acid (TFA) salt to enhance its stability and solubility .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Kemptide TFA is synthesized using solid-phase peptide synthesis (SPPS), a method that allows the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The process involves the following steps:
Coupling: Each amino acid is coupled to the resin-bound peptide chain using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) or 1-hydroxybenzotriazole (HOBt).
Deprotection: The temporary protecting groups on the amino acids are removed using a deprotecting agent like piperidine.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, and high-performance liquid chromatography (HPLC) is employed for purification. The final product is lyophilized to obtain a stable, dry powder .
Analyse Des Réactions Chimiques
Types of Reactions
Kemptide TFA primarily undergoes phosphorylation reactions, where a phosphate group is added to the serine residue by protein kinase A. This phosphorylation is crucial for studying kinase activity and inhibition .
Common Reagents and Conditions
Reagents: Adenosine triphosphate (ATP), magnesium ions (Mg²⁺), and protein kinase A.
Major Products
The major product of the phosphorylation reaction is phospho-Kemptide, where the serine residue is phosphorylated. This product is used to study the activity and inhibition of protein kinase A .
Applications De Recherche Scientifique
Kemptide TFA is widely used in various scientific research fields:
Chemistry: It serves as a model substrate for studying enzyme kinetics and phosphorylation mechanisms.
Biology: It is used to investigate cellular signaling pathways involving protein kinase A.
Medicine: Research on this compound contributes to understanding diseases related to kinase dysregulation, such as cancer and cardiovascular diseases.
Industry: It is employed in the development of kinase inhibitors, which are potential therapeutic agents
Mécanisme D'action
Kemptide TFA exerts its effects through phosphorylation by protein kinase A. The mechanism involves the transfer of the γ-phosphoryl group from ATP to the serine residue of Kemptide. Aspartate 166 in protein kinase A acts as a base catalyst, abstracting a proton from the serine hydroxyl group, facilitating the nucleophilic attack on the γ-phosphoryl group of ATP. This results in the formation of phospho-Kemptide and adenosine diphosphate (ADP) .
Comparaison Avec Des Composés Similaires
Similar Compounds
Leupeptin: A tripeptide that inhibits serine and cysteine proteases.
Pepstatin: A pentapeptide that inhibits aspartic proteases.
Angiotensin II: An octapeptide involved in blood pressure regulation.
Uniqueness
Kemptide TFA is unique due to its specific role as a substrate for cyclic adenosine monophosphate-dependent protein kinase. Unlike other peptides, it is specifically designed to study the phosphorylation activity of this kinase, making it a valuable tool in biochemical research .
Propriétés
Formule moléculaire |
C34H62F3N13O11 |
|---|---|
Poids moléculaire |
885.9 g/mol |
Nom IUPAC |
2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C32H61N13O9.C2HF3O2/c1-16(2)12-19(33)26(50)42-21(9-7-11-39-32(36)37)29(53)43-20(8-6-10-38-31(34)35)28(52)41-18(5)25(49)45-23(15-46)30(54)44-22(13-17(3)4)27(51)40-14-24(47)48;3-2(4,5)1(6)7/h16-23,46H,6-15,33H2,1-5H3,(H,40,51)(H,41,52)(H,42,50)(H,43,53)(H,44,54)(H,45,49)(H,47,48)(H4,34,35,38)(H4,36,37,39);(H,6,7)/t18-,19-,20-,21-,22-,23-;/m0./s1 |
Clé InChI |
YTHNQIOAEDPEJM-PXILYFGCSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)N.C(=O)(C(F)(F)F)O |
SMILES canonique |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NCC(=O)O)N.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,6-dimethyl-2-(pyridin-4-yl)-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12467131.png)
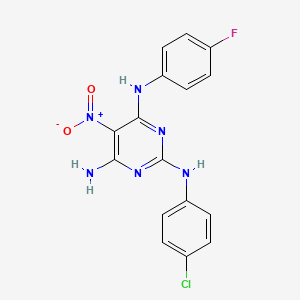
![2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B12467136.png)
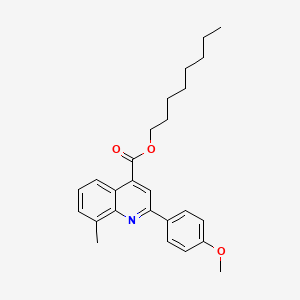
![(4-Bromophenyl)-[2-fluoro-4-[6-[methyl(prop-2-enyl)amino]hexoxy]phenyl]methanone;but-2-enedioic acid](/img/structure/B12467155.png)
![2-(4-methylphenyl)-2-oxoethyl 2-[4-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl]-6-methylquinoline-4-carboxylate](/img/structure/B12467159.png)
![ethyl 4-[({[5-(4-nitrophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B12467166.png)
![N-{2,2,2-trichloro-1-[(quinolin-8-ylcarbamothioyl)amino]ethyl}benzamide](/img/structure/B12467174.png)
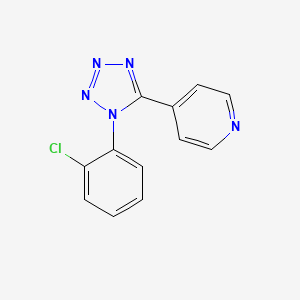
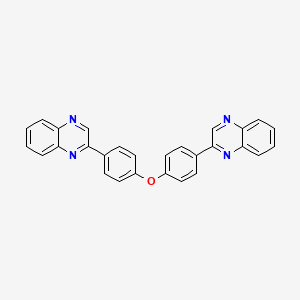
![4-tert-butylphenyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12467220.png)

![N-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}alanine](/img/structure/B12467229.png)
![disodium 9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[(phosphonooxy)methyl]oxolan-2-yl]-2,6-dioxo-1,8-dihydropurine-1,8-diide](/img/structure/B12467233.png)
